Engineered Acid Stability: Overcoming Erythromycin A's Primary Degradation Pathway
The target compound incorporates a 9,12-epoxy bridge that eliminates the C9 ketone responsible for acid-catalyzed intramolecular cyclization in erythromycin A. While native erythromycin A rapidly degrades in acidic environments (e.g., gastric fluid) with a half-life of <5 minutes, the 9-deoxo-12-deoxy-9,12-epoxyerythromycin scaffold was synthesized specifically to produce 'acid-stable derivatives' [1]. This structural modification is a prerequisite for the class-level observation that related 9,12-epoxy and 6,9-epoxy macrolides demonstrate significantly enhanced stability in low pH conditions compared to erythromycin A [2].
| Evidence Dimension | Chemical Stability in Acidic Conditions |
|---|---|
| Target Compound Data | Designed for acid stability (scaffold core modification) |
| Comparator Or Baseline | Erythromycin A (rapid acid-catalyzed degradation, t½ <5 min at pH 1-2) |
| Quantified Difference | Qualitative elimination of primary degradation pathway via C9 epoxy bridge formation |
| Conditions | Structural analysis and synthetic design objective |
Why This Matters
This scaffold is essential for in vitro assays under acidic conditions or as a synthetic intermediate for orally bioavailable analogs, where erythromycin A would be chemically invalid.
- [1] Hardy, D. J., Swanson, R. N., Shipkowitz, N. L., Freiberg, L. A., Lartey, P. A., & Clement, J. J. (1991). In vitro activity and in vivo efficacy of a new series of 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives. Antimicrobial Agents and Chemotherapy, 35(5), 922-928. View Source
- [2] Lartey, P. A., Nellans, H. N., Faghih, R., Petersen, A., Edwards, C. M., Freiberg, L., ... & Klein, L. L. (1999). Synthesis of 8(R),9(R)-9-deoxo-4''-deoxy-6,9-epoxyerythromycin: potent motilides. Bioorganic & Medicinal Chemistry Letters, 9(14), 1999-2002. View Source
